

Application Notes: Using 1-Pyrenebutyric Acid to Measure Intracellular Oxygen Concentration

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Compound of Interest		
Compound Name:	1-Pyrenebutyric acid	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

The measurement of intracellular oxygen (O₂) is critical for understanding cellular metabolism, pathophysiology, and drug efficacy. **1-Pyrenebutyric acid** (PBA) is a fluorescent probe used to determine local oxygen concentrations within living cells. [1][2]Its utility stems from the principle of dynamic fluorescence quenching by molecular oxygen. PBA readily permeates the cell membrane and typically localizes in the cytosol, making it a valuable tool for real-time monitoring of cellular oxygen dynamics. [1][2][3]This document provides a detailed protocol for the application of PBA in measuring intracellular oxygen.

Principle of Operation: Fluorescence Quenching

The fluorescence of PBA is quenched by molecular oxygen in a concentration-dependent manner. [3]This process, known as dynamic or collisional quenching, occurs when an oxygen molecule collides with an excited PBA molecule. During this collision, the excited PBA molecule returns to its ground state without emitting a photon. The relationship between fluorescence and oxygen concentration is described by the Stern-Volmer equation:

 $\tau_0/\tau = I_0/I = 1 + Ksv[O_2]$

Where:



- το and Io are the fluorescence lifetime and intensity in the absence of oxygen, respectively.
- τ and I are the fluorescence lifetime and intensity in the presence of oxygen.
- Ksv is the Stern-Volmer quenching constant.
- [O₂] is the oxygen concentration.

Fluorescence lifetime measurements are often preferred over intensity measurements as they are less susceptible to artifacts such as photobleaching or variations in probe concentration. [1]

Photophysical and Chemical Properties

A summary of the essential properties of **1-pyrenebutyric acid** is provided below. These values can vary depending on the specific cellular microenvironment.

Property	Value	Reference
Excitation Wavelength (λex)	~340 nm	
Emission Wavelength (λem)	Monomer: ~375-400 nm, Excimer: ~470 nm	
Fluorescence Lifetime (τ ₀) in N ₂ (Anoxia)	110 ns (in cells) to 220 ns (in liposomes)	[1][2]
Fluorescence Lifetime (τ) in O ₂ (Hyperoxia)	~55-60 ns (in cells)	[1][2][4]
Biocompatibility	Non-toxic to oxidative metabolism in mitochondria.	[3]
Cellular Uptake	Readily taken up by cells and mitochondria.	[3]

Detailed Experimental Protocols Protocol 1: Preparation of Reagents

1.1 PBA Stock Solution:



- Prepare a 10 mM stock solution of 1-pyrenebutyric acid (PBA) in anhydrous dimethyl sulfoxide (DMSO).
- Store the stock solution in small aliquots at -20°C, protected from light.

1.2 Cell Culture Medium:

• Use the appropriate cell culture medium for your cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required.

Protocol 2: Loading Cells with PBA

- Seed cells onto a suitable imaging dish or microplate (e.g., glass-bottom 96-well plate) and culture overnight to allow for adherence.
- On the day of the experiment, warm the complete culture medium and PBA stock solution to 37°C.
- Dilute the 10 mM PBA stock solution in the pre-warmed culture medium to a final working concentration of 10-100 μM. Note: The optimal concentration should be determined empirically for each cell type to achieve sufficient signal without causing cytotoxicity.
- Remove the existing medium from the cells and replace it with the PBA-containing medium.
- Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
- After incubation, wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any extracellular PBA.
- Add fresh, pre-warmed culture medium to the cells. The cells are now ready for measurement.

Protocol 3: Calibration (Stern-Volmer Plot Generation)

To accurately determine the intracellular oxygen concentration, a calibration curve (Stern-Volmer plot) must be generated for the specific experimental conditions.

3.1 Zero Oxygen Condition (Anoxia):



- Prepare a glucose oxidase/catalase solution in PBS or culture medium.
- Alternatively, place the cell culture plate in a hypoxic chamber and perfuse with nitrogen (N₂)
 gas until the oxygen level is zero, monitored with a calibrated oxygen sensor.
- Measure the fluorescence lifetime (τ₀) or intensity (I₀) under these anoxic conditions.

3.2 Known Oxygen Concentrations:

- Use a calibrated gas delivery system or an atmospheric control unit in a plate reader to expose the cells to a range of known oxygen concentrations (e.g., 1%, 5%, 10%, 21% O₂).
- Allow the system to equilibrate at each oxygen concentration.
- Measure the corresponding fluorescence lifetime (τ) or intensity (I) at each oxygen level.

3.3 Data Analysis:

- Plot τ_0/τ (or I_0/I) on the y-axis against the corresponding $[O_2]$ on the x-axis.
- Perform a linear regression on the data points. The slope of this line represents the Stern-Volmer constant (Ksv). This plot is the calibration curve for your experiment.

Protocol 4: Fluorescence Measurement

The following is a general guideline for fluorescence lifetime imaging microscopy (FLIM).

- Microscope Setup: Use an inverted microscope equipped for FLIM.
- Excitation: Use a pulsed laser source at approximately 340 nm.
- Emission: Collect the fluorescence emission using a bandpass filter appropriate for the PBA monomer emission (e.g., 375-425 nm).
- Data Acquisition: Acquire time-resolved fluorescence decay curves for each pixel in the image.
- Lifetime Calculation: Fit the fluorescence decay data to a single or multi-exponential decay model to determine the fluorescence lifetime (τ) for each region of interest.

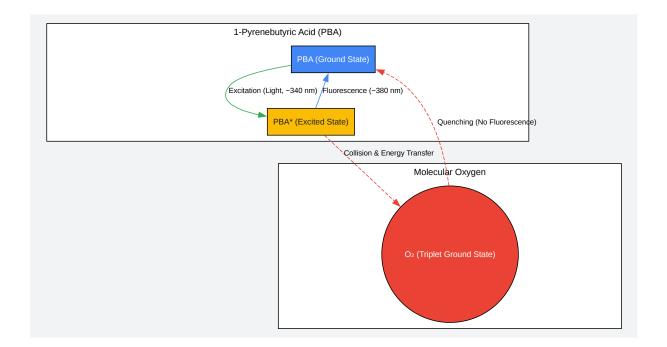


• Oxygen Calculation: Using the generated Stern-Volmer plot (Protocol 3), calculate the intracellular [O₂] from the measured lifetime values.

Visualizations

Mechanism of Oxygen Quenching

The diagram below illustrates the process of dynamic fluorescence quenching of **1- pyrenebutyric acid** by molecular oxygen.



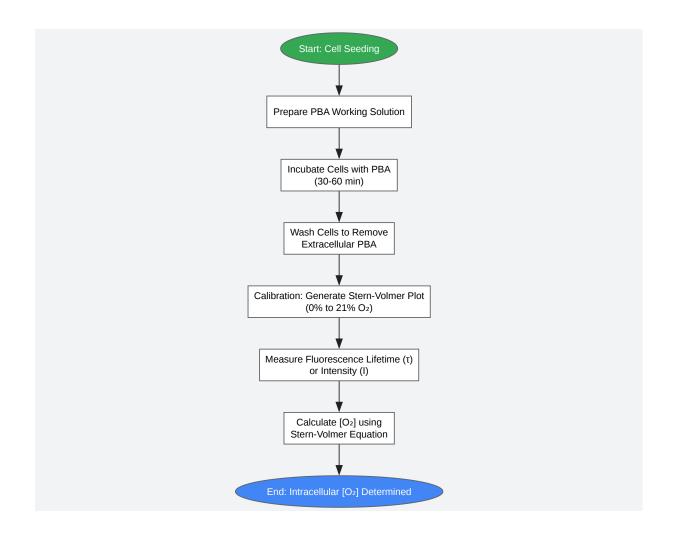
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Caption: Mechanism of PBA fluorescence quenching by oxygen.

Experimental Workflow

This diagram outlines the key steps for measuring intracellular oxygen using PBA.





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Caption: Experimental workflow for intracellular oxygen measurement.

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